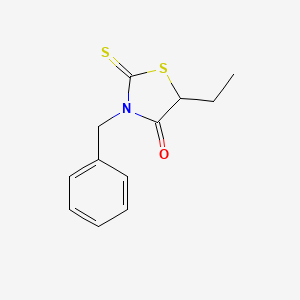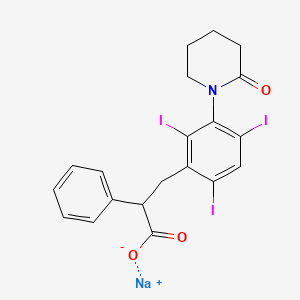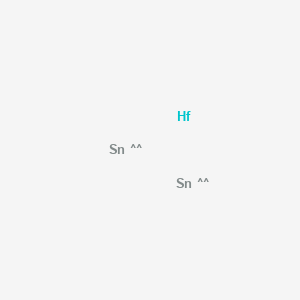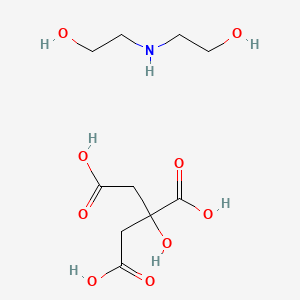![molecular formula C16H16O B14715995 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol CAS No. 15323-25-8](/img/structure/B14715995.png)
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol is an organic compound belonging to the class of dibenzocycloheptenes. This compound is characterized by a tricyclic structure with a hydroxyl group at the 5th position and a methyl group at the 5th position of the central cycloheptene ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps such as Friedel-Crafts alkylation, cyclization, and subsequent reduction. The overall yield and efficiency of the process can be optimized by fine-tuning reaction conditions and using catalysts to enhance reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of tricyclic compounds with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine
Uniqueness
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol is unique due to the presence of both a hydroxyl group and a methyl group on the central cycloheptene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
15323-25-8 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C16H16O/c1-16(17)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9,17H,10-11H2,1H3 |
Clé InChI |
SWYBRHAXFWXXLO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2CCC3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


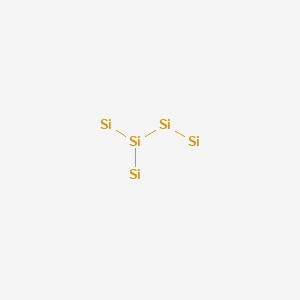
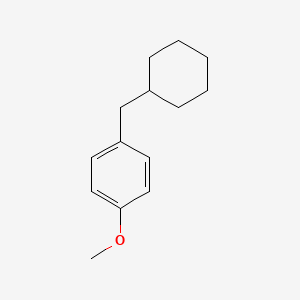
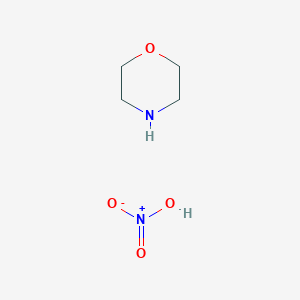

![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
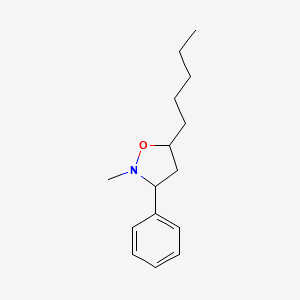
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)

